molecular formula C8H6ClN3O B15070303 1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone

1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone

Cat. No.: B15070303
M. Wt: 195.60 g/mol
InChI Key: BPOJFFRBNLGASY-UHFFFAOYSA-N
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Description

1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of a chloro substituent at the 2-position and an ethanone group at the 7-position of the pyrrolo[3,2-d]pyrimidine ring system. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone involves several steps. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl-4-aminobenzoate in absolute ethanol under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that promote cell proliferation and survival . This inhibition can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone can be compared with other pyrrolopyrimidine derivatives, such as:

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

1-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone

InChI

InChI=1S/C8H6ClN3O/c1-4(13)5-2-10-6-3-11-8(9)12-7(5)6/h2-3,10H,1H3

InChI Key

BPOJFFRBNLGASY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=CN=C(N=C12)Cl

Origin of Product

United States

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